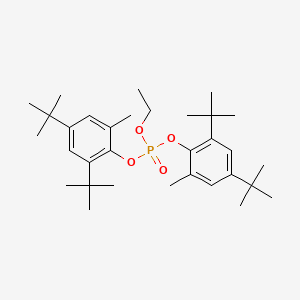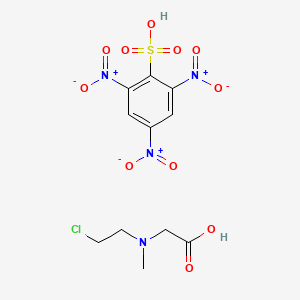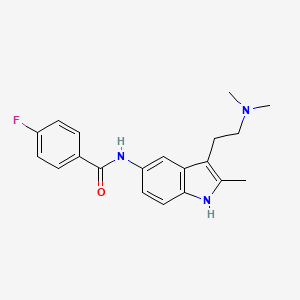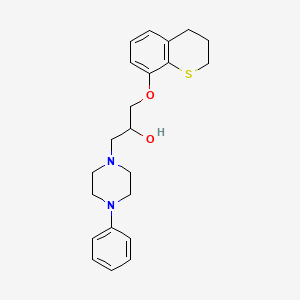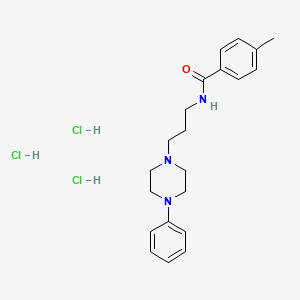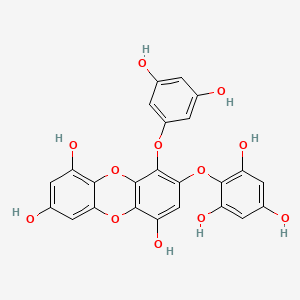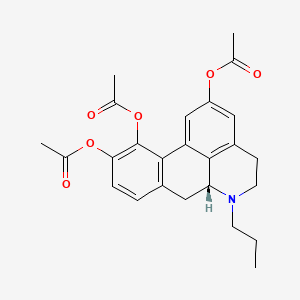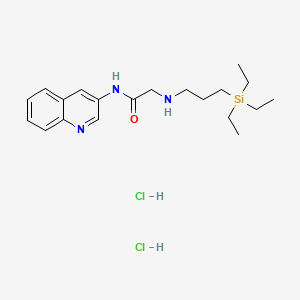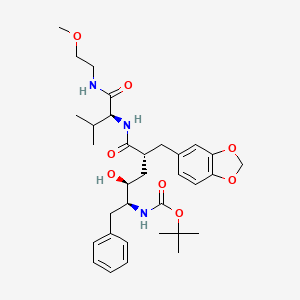
2-Oxa-5,8,14-triazapentadecan-15-oic acid, 10-(1,3-benzodioxol-5-ylmethyl)-12-hydroxy-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxa-5,8,14-triazapentadecan-15-oic acid, 10-(1,3-benzodioxol-5-ylmethyl)-12-hydroxy-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a diverse array of functional groups. This compound is notable for its intricate structure, which includes multiple rings, hydroxyl groups, and ester functionalities. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and synthetic challenges.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole ring, the introduction of hydroxyl and ester groups, and the assembly of the triazapentadecan backbone. Typical synthetic routes may involve:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced via oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Esterification: The ester group can be formed through the reaction of carboxylic acids with alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of continuous flow reactors: To ensure precise control over reaction conditions.
Purification techniques: Such as chromatography and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
科学研究应用
This compound may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential pharmacological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor activity to produce a biological response.
Pathways involved: Could include signaling pathways, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
2-Oxa-5,8,14-triazapentadecan-15-oic acid derivatives: Compounds with similar backbones but different substituents.
Benzodioxole-containing compounds: Such as piperonyl butoxide, which is used as a pesticide synergist.
Hydroxy and ester-containing compounds: Such as various natural products and synthetic analogs.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and complex structure, which may confer unique biological activities or synthetic challenges not present in simpler analogs.
属性
CAS 编号 |
178047-82-0 |
|---|---|
分子式 |
C33H47N3O8 |
分子量 |
613.7 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S,3S,5R)-5-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-6-[[(2S)-1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H47N3O8/c1-21(2)29(31(39)34-14-15-41-6)36-30(38)24(16-23-12-13-27-28(18-23)43-20-42-27)19-26(37)25(17-22-10-8-7-9-11-22)35-32(40)44-33(3,4)5/h7-13,18,21,24-26,29,37H,14-17,19-20H2,1-6H3,(H,34,39)(H,35,40)(H,36,38)/t24-,25+,26+,29+/m1/s1 |
InChI 键 |
SBXQRIQMHKPGQA-NVGWLYTESA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NCCOC)NC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
规范 SMILES |
CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


